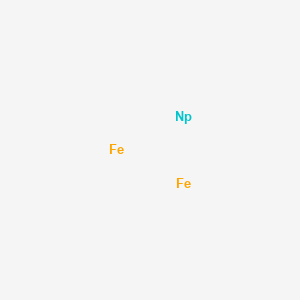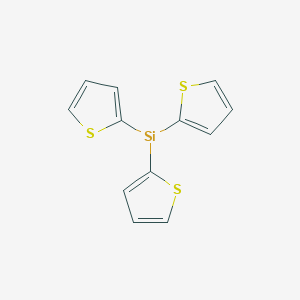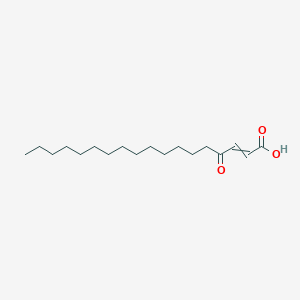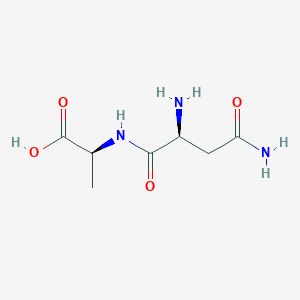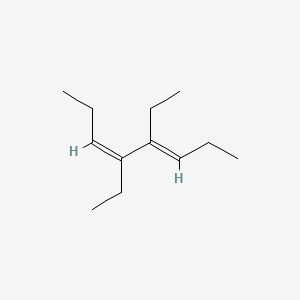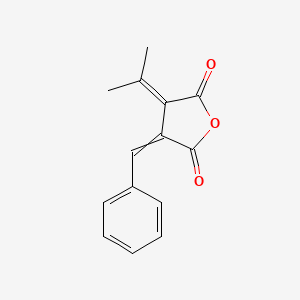
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate: is a chemical compound with the molecular formula C17H16BrCl2NO2 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate typically involves the esterification of p-bromobenzoic acid with p-(Bis(2-chloroethyl)amino)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or alcohols.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other alkylating agents used in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment, known for its ability to cross-link DNA.
Melphalan: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions through DNA alkylation.
Uniqueness
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate is unique due to the presence of the p-bromobenzoate group, which may impart distinct chemical and biological properties compared to other alkylating agents. This structural feature could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
22953-53-3 |
|---|---|
Formule moléculaire |
C17H16BrCl2NO2 |
Poids moléculaire |
417.1 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H16BrCl2NO2/c18-14-3-1-13(2-4-14)17(22)23-16-7-5-15(6-8-16)21(11-9-19)12-10-20/h1-8H,9-12H2 |
Clé InChI |
VSZDJZWCVDOADP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


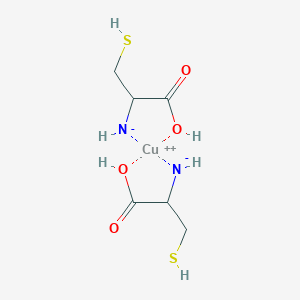
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

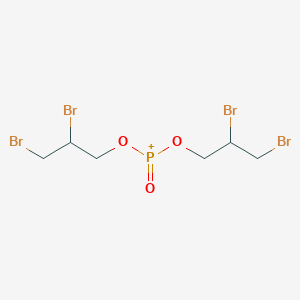
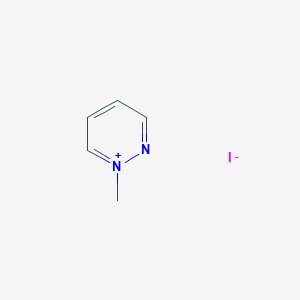

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
